molecular formula C22H17ClN4O2 B11064562 2-chlorobenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate

2-chlorobenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate

Cat. No.: B11064562
M. Wt: 404.8 g/mol
InChI Key: GMYMQOAWUFDXEG-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate is an organic compound with the molecular formula C22H17ClN4O2 It is a complex molecule featuring a chlorobenzyl group, a benzyl group, and a tetraazole ring, all connected to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 2-chlorobenzyl alcohol: This can be achieved by the chlorination of benzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

    Synthesis of 2-benzyl-2H-1,2,3,4-tetraazole: This step involves the cyclization of benzyl azide with a suitable catalyst under controlled conditions.

    Esterification: The final step involves the esterification of 2-chlorobenzyl alcohol with 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The chlorobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chlorobenzyl group can yield 2-chlorobenzaldehyde or 2-chlorobenzoic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

2-Chlorobenzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetraazole ring and benzoate moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl alcohol: A simpler compound with similar structural features but lacking the tetraazole and benzoate groups.

    Benzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate: Similar but without the chlorobenzyl group.

    4-(2-Benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoic acid: Lacks the ester linkage to the chlorobenzyl group.

Uniqueness

2-Chlorobenzyl 4-(2-benzyl-2H-1,2,3,4-tetraazol-5-yl)benzoate is unique due to the presence of both the chlorobenzyl and tetraazole groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H17ClN4O2

Molecular Weight

404.8 g/mol

IUPAC Name

(2-chlorophenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate

InChI

InChI=1S/C22H17ClN4O2/c23-20-9-5-4-8-19(20)15-29-22(28)18-12-10-17(11-13-18)21-24-26-27(25-21)14-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

GMYMQOAWUFDXEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4Cl

Origin of Product

United States

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